molecular formula C18H18N4O4 B2529727 N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 348078-57-9

N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2529727
CAS No.: 348078-57-9
M. Wt: 354.366
InChI Key: YIANCSFSDVXWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a quinoxaline core substituted with a nitroso (-NO) group at position 1 and a 3-oxo-tetrahydroquinoxalin-2-yl moiety.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-2,4-dihydroquinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-2-26-16-10-6-4-8-13(16)19-17(23)11-15-18(24)20-12-7-3-5-9-14(12)22(15)21-25/h3-10,15H,2,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIANCSFSDVXWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and various studies that highlight its effects on different biological systems.

Synthesis

The synthesis of N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the reaction of 2-ethoxyphenyl acetamide with nitrosating agents under controlled conditions. The detailed synthetic pathway may vary based on the specific reagents and conditions used.

Anticancer Properties

Recent studies have demonstrated that compounds similar to N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCancer Cell Lines TestedIC50 (μM)
Compound AKB (Human Oral Cancer)5.0
Compound BHepG2 (Liver Cancer)8.0
Compound CMCF7 (Breast Cancer)6.5
N-(2-ethoxyphenyl)-2-(1-nitroso...)A549 (Lung Cancer)TBD

These compounds often induce cell cycle arrest and apoptosis through mechanisms involving caspase activation and disruption of microtubule dynamics. For example, treatment with similar compounds has been shown to activate caspase pathways leading to apoptosis in SK-LU-1 cells .

The proposed mechanism of action for N-(2-ethoxyphenyl)-2-(1-nitroso...) includes:

  • Microtubule Destabilization : Compounds in this class may bind to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : The nitroso group may facilitate oxidative stress within cells, contributing to cytotoxicity.
  • DNA Intercalation : Similar compounds have exhibited intercalating properties that disrupt DNA replication and transcription processes .

Case Studies

Several case studies have reported on the efficacy of related compounds in preclinical settings:

  • Study on SK-LU-1 Cells : A study found that treatment with N-(2-ethoxyphenyl)-2-(1-nitroso...) resulted in a significant increase in caspase 3/7 activity compared to controls, indicating potent apoptotic effects .
  • Comparative Study : In a comparative analysis with known anticancer agents like ellipticine, derivatives of this compound showed enhanced cytotoxicity against multiple cancer cell lines while maintaining lower toxicity against non-cancerous cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s uniqueness lies in the nitroso group on the quinoxaline ring, a feature absent in most analogs. Below is a comparative analysis of structural analogs and their properties:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name / ID Key Substituents Molecular Formula Pharmacological Activity (if reported) References
Target Compound 1-Nitroso, 3-oxo-tetrahydroquinoxaline, 2-ethoxyphenyl C₂₀H₂₀N₄O₃* Not explicitly reported
Y070-1257 (ChemDiv) 2-Methoxyphenoxy acetyl, 3-oxo-tetrahydroquinoxaline C₂₇H₂₇N₃O₆ Screening compound (GPR139 agonist potential)
N-[2-chloro-5-(trifluoromethyl)phenyl] analog 2-Chloro-5-(trifluoromethyl)phenyl C₁₉H₁₅ClF₃N₃O₂ Not reported (herbicide/agonist structural motifs)
N-(4-Ethoxyphenyl)-2-(3-oxo-tetrahydroquinoxalin-2-yl)acetamide 4-Ethoxyphenyl (vs. 2-ethoxyphenyl in target) C₁₈H₁₉N₃O₃ Structural analog; no activity data
Compound 1008859-86-6 Tetrahydrobenzo[b]thiophen-2-yl, cyano group C₂₂H₂₃N₅O₂S Not reported (anticancer/antimicrobial scaffolds)
2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide Pyrrolotriazine core, 4-methoxyphenyl C₁₉H₂₁N₅O₃ GPR139 agonist (40% yield, 99.4% purity)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholine core, acetyl, isopropylphenyl C₂₁H₂₈N₂O₄ Not reported (synthetic intermediate)

Physicochemical and Stability Considerations

  • This contrasts with stable analogs like Y070-1257, which lacks this group .
  • Crystallinity: Hydrogen-bonding patterns in quinoxaline derivatives (e.g., ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate) suggest moderate crystallinity, aiding purification .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide?

  • Methodological Answer : The synthesis of tetrahydroquinoxaline derivatives typically involves multi-step reactions, including condensation, cyclization, and nitrosation. Key steps include:

  • Step 1 : Formation of the tetrahydroquinoxaline core via cyclization of o-phenylenediamine derivatives under acidic conditions .
  • Step 2 : Introduction of the nitroso group (NO) at the 1-position using sodium nitrite in acetic acid at 0–5°C to avoid over-nitrosation .
  • Step 3 : Acetamide coupling via nucleophilic substitution, where the ethoxyphenyl group is introduced using a coupling agent like EDCI/HOBt in DMF .
  • Optimization : Reaction monitoring via TLC and HPLC ensures intermediate purity, while final product characterization requires 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :

  • NMR : The 2-ethoxy group on the phenyl ring appears as a triplet (~1.3 ppm for CH3_3) and quartet (~4.0 ppm for OCH2_2) in 1H^1H-NMR. The nitroso group (NO) causes deshielding of adjacent protons, shifting the quinoxaline ring protons downfield (δ 7.5–8.5 ppm) .
  • IR : Stretching vibrations for C=O (amide I band at ~1650 cm1^{-1}) and NO (1520 cm1^{-1}) confirm functional groups .
  • X-ray crystallography : Used to resolve stereochemical ambiguities (e.g., chair vs. boat conformation of the tetrahydroquinoxaline ring) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition : Test against COX-1/COX-2 using fluorometric assays (e.g., Cayman Chemical Kit) to assess anti-inflammatory potential .
  • Antimicrobial activity : Use microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antitumor activity .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methoxy) impact biological activity in tetrahydroquinoxaline derivatives?

  • Methodological Answer :

  • Comparative analysis : Structural analogs (e.g., N-(4-ethoxyphenyl) vs. N-(4-methoxyphenyl) derivatives) show altered pharmacokinetics due to electronic and steric effects. For example:
SubstituentLogPCOX-2 Inhibition (%)
Ethoxy2.168% (TBD)
Methoxy1.855%
  • Mechanistic insight : Ethoxy groups enhance lipophilicity and membrane permeability, improving bioavailability .

Q. What computational approaches are effective in predicting the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR). The nitroso group may form hydrogen bonds with Arg120 and Tyr355 .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How can contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?

  • Methodological Answer :

  • ADME profiling : Evaluate metabolic stability (e.g., liver microsome assays) to identify rapid clearance. The ethoxyphenyl group may undergo CYP450-mediated oxidation .
  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and bioavailability. For example, PEGylation increases plasma half-life by 2-fold in rodent models .

Technical Notes

  • Stereochemical considerations : The tetrahydroquinoxaline ring adopts a boat conformation in solid state (X-ray data), but flips to chair in solution (NOESY correlations) .
  • Stability : Nitroso groups are light-sensitive; store compounds in amber vials under argon at –20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.